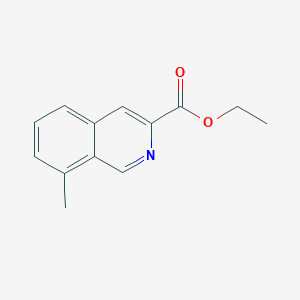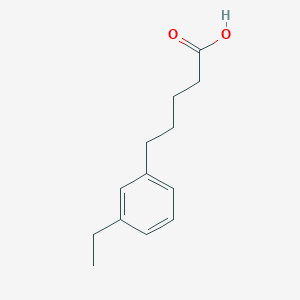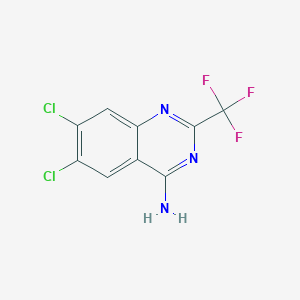
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dichloroquinazoline and trifluoromethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable solvent such as dimethylformamide or tetrahydrofuran. A base like potassium carbonate is often used to facilitate the reaction.
Procedure: The 6,7-dichloroquinazoline is reacted with trifluoromethylamine in the presence of the base and solvent. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .
科学研究应用
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Cancer Research: It has shown potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Biological Studies: The compound is used in studies related to DNA damage response and genomic stability.
Medicinal Chemistry: Researchers are exploring its potential in developing new therapeutic agents for various diseases.
Industrial Applications: It is used in the synthesis of other biologically active compounds and as a building block in pharmaceutical research.
作用机制
The mechanism of action of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine involves:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and DNA repair.
Pathways Involved: It interferes with the DNA damage response pathways, leading to the inhibition of cancer cell growth and proliferation.
Binding Interactions: The compound binds to the active sites of target proteins, disrupting their normal function and leading to cell death.
相似化合物的比较
Similar Compounds
6,7-Dichloroquinazoline: Lacks the trifluoromethyl group, resulting in different biological activities.
2-(Trifluoromethyl)quinazoline: Lacks the chloro groups, affecting its reactivity and applications.
4-Aminoquinazoline: Lacks both the chloro and trifluoromethyl groups, leading to distinct properties.
Uniqueness
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both chloro and trifluoromethyl groups, which contribute to its enhanced biological activity and potential as a therapeutic agent .
属性
分子式 |
C9H4Cl2F3N3 |
|---|---|
分子量 |
282.05 g/mol |
IUPAC 名称 |
6,7-dichloro-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-4-1-3-6(2-5(4)11)16-8(9(12,13)14)17-7(3)15/h1-2H,(H2,15,16,17) |
InChI 键 |
HGVGEPGEGLWUSD-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


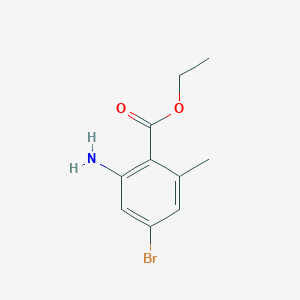

![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)
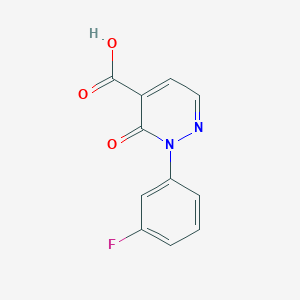

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
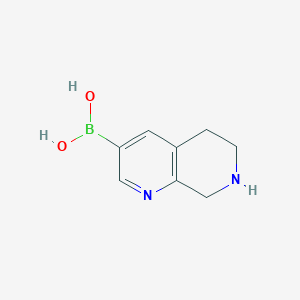
![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
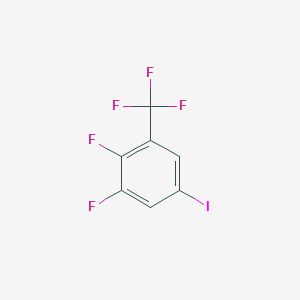
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
